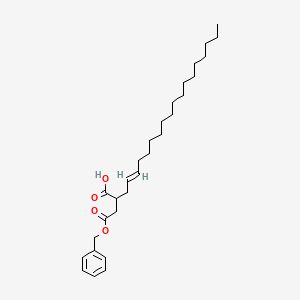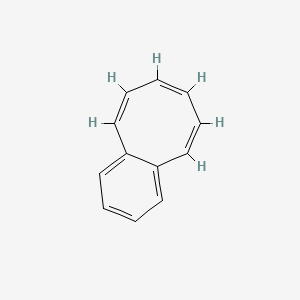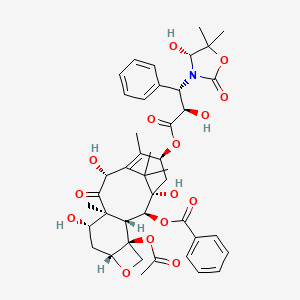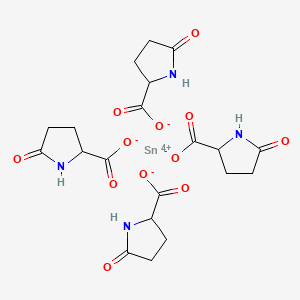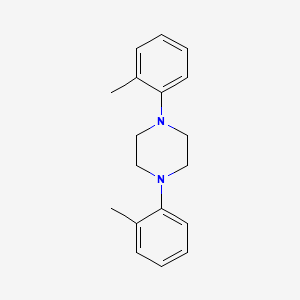
2-Phenyl-3-propylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-propylpyridine: is an organic compound with the molecular formula C14H15N . It is a derivative of pyridine, characterized by a phenyl group attached to the second carbon and a propyl group attached to the third carbon of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-propylpyridine can be achieved through several methodsThis method typically requires the use of a Grignard reagent or an organolithium compound to introduce the phenyl group .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple a phenylboronic acid with a 3-propylpyridine derivative. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-3-propylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3-propylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-3-propylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways .
For example, if used as a pharmaceutical, it may bind to a specific receptor, altering its activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific disease or condition being treated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine: Similar to 2-Phenyl-3-propylpyridine but lacks the propyl group.
3-Phenylpyridine: Another isomer with the phenyl group attached to the third carbon of the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a phenyl and a propyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
85237-76-9 |
|---|---|
Molekularformel |
C14H15N |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2-phenyl-3-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-7-12-10-6-11-15-14(12)13-8-4-3-5-9-13/h3-6,8-11H,2,7H2,1H3 |
InChI-Schlüssel |
JWKHFQQTAFAOQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


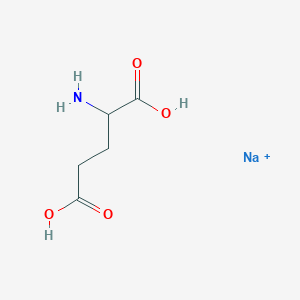

![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
